(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid
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Overview
Description
“(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid” is a chemical compound with the linear formula C12H11NO4 . It is also known as N-(4-ACETYLPHENYL) MALEANILIC ACID .
Chemical Reactions Analysis
Carbamoyl chlorides, which are structurally similar to “(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid”, can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling .Scientific Research Applications
Pharmaceutical Synthesis
This compound can serve as a synthon in the synthesis of various amide-containing molecules and heterocycles. Its utility in transition metal-catalyzed transformations is significant, including radical initiated reactions, cross-coupling, and annulation reaction modes, as well as C–H functionalization. These processes are crucial for developing organic frameworks used in pharmaceuticals .
Natural Product Synthesis
The structural analogs of this compound, such as carbamoyl chlorides, fluorides, and cyanides, show chemical behavior that is instrumental in synthesizing complex natural products. Their role in transition-metal catalyzed reactions helps create diverse natural product frameworks with potential therapeutic applications .
Chemical Research Tool
As a powerful synthetic tool, this compound and its analogs have been highlighted for their advancements in organic chemistry over the last two decades. They are used extensively in research to develop new synthetic pathways and methodologies .
Diterpene Alkaloid Synthesis
The compound’s framework is structurally complex and diverse, making it a challenging and important subject in the synthesis of diterpene alkaloids. These alkaloids, found in plants like Aconitum and Delphinium, exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer properties .
Drug Delivery Research
The compound’s derivatives, particularly those related to boronic esters, are considered for the design of new drugs and drug delivery devices. They can act as boron-carriers suitable for neutron capture therapy , a promising cancer treatment method .
Safety and Hazards
properties
IUPAC Name |
(Z)-4-(4-acetylanilino)-3-methyl-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8(7-12(16)17)13(18)14-11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,14,18)(H,16,17)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXNNLSOMIGIJN-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid |
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